N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide
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Overview
Description
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide: is a chemical compound with the molecular formula C14H14BrNO3S It is characterized by the presence of a benzyl group, a bromine atom, an ethyl group, and a methoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. Benzylamine is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include N-benzyl-5-iodo-N-ethyl-2-methoxybenzenesulfonamide.
Oxidation Reactions: Products include 5-bromo-2-methoxybenzenesulfonic acid.
Reduction Reactions: Products include this compound amine derivatives.
Scientific Research Applications
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or modulator of biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound shows promise in modulating enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonamide: Lacks the benzyl and ethyl groups, making it less complex.
N-ethyl-5-bromo-2-methoxybenzenesulfonamide: Similar structure but without the benzyl group.
5-Bromo-N-(2-bromobenzyl)-2-methoxy-N-methylbenzenesulfonamide: Contains an additional bromine atom and a methyl group.
Uniqueness
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)16-11-14(17)9-10-15(16)21-2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCJAMSSDOUFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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